1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Description
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7 and a 4-tert-butylphenyl moiety at position 1. Isoquinolines are biologically significant scaffolds found in natural alkaloids and pharmaceuticals. This compound is synthesized via methods such as the Bischler–Napieralski condensation or catalytic enantioselective alkynylation, leveraging 6,7-dimethoxy-3,4-dihydroisoquinoline as a precursor .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)16-8-6-14(7-9-16)20-17-13-19(24-5)18(23-4)12-15(17)10-11-22-20/h6-9,12-13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFGHWCZTLIFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylamine and 6,7-dimethoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction. This reaction involves the condensation of 4-tert-butylphenylamine with 6,7-dimethoxy-1-tetralone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to yield the desired isoquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitration reagents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 1-(4-tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, highlighting substituent variations and their implications:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound likely provides superior lipophilicity compared to methyl or chlorophenyl substituents, impacting bioavailability .
- Stereoselectivity: Chiral Reissert derivatives exhibit higher diastereoselectivity (e.g., 80:20 ratio for l-menthyl derivatives) than non-chiral analogs, enabling asymmetric synthesis .
- Biological Potential: Benzyl and methyl substitutions correlate with broader activity (e.g., antitumor), while electron-withdrawing groups (Cl) may improve metabolic stability .
Key Observations :
- Catalytic Alkynylation : Efficient for introducing alkynyl groups (e.g., 96% ee for oleracein E) but untested for bulky tert-butylphenyl groups .
- Cyclization Methods : Ritter reactions (45% yield) and Bischler–Napieralski condensations are robust for methyl/benzyl derivatives but may require optimization for sterically hindered substituents .
- Diastereoselectivity : Reissert chemistry achieves high enantiopurity (99%) post-hydrolysis, suggesting utility for tert-butylphenyl analogs .
Key Observations :
- Antimicrobial Activity : Thiazole derivatives exhibit potent antibacterial effects, suggesting that tert-butylphenyl analogs could be explored similarly .
- Cytotoxicity : Methyl/benzyl substitutions correlate with moderate activity, hinting that tert-butyl groups may enhance potency through improved target binding .
Physical and Chemical Properties
Key Observations :
- Solubility : The hydrochloride salts of analogs improve aqueous solubility, whereas the tert-butylphenyl derivative may require formulation adjustments for bioavailability .
- Stability : Bulky substituents (e.g., tert-butyl) enhance stability against metabolic degradation compared to simpler alkyl/aryl groups .
Biological Activity
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique combination of the tert-butylphenyl group and methoxy groups in its structure may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.44 g/mol. Its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: It may bind to cellular receptors, modulating signaling pathways that influence cell growth and survival.
DNA Intercalation: There is potential for intercalation into DNA, which could affect gene expression and cellular functions.
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. Preliminary studies suggest that this compound demonstrates moderate to high efficacy against various bacterial strains. For instance:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Several studies have explored the anticancer properties of isoquinoline derivatives. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Cell Cycle Arrest: The compound causes G0/G1 phase arrest in treated cells.
- Apoptotic Pathways Activation: Increased expression of pro-apoptotic markers (e.g., Bax) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).
A comparative study revealed that this compound exhibited more potent activity than its analogs lacking the tert-butyl or methoxy groups .
Study on Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated:
- IC50 Value: 12 µM after 48 hours of treatment.
- Mechanistic Insights: Flow cytometry analysis showed an increase in early apoptotic cells by approximately 30% compared to control groups.
These findings support the potential use of this compound as a therapeutic agent in cancer treatment .
Antimicrobial Efficacy Against Fungi
Another study assessed the antifungal activity of the compound against various pathogenic fungi. The results were promising:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 50 µg/mL |
| Candida glabrata | 25 µg/mL |
The compound displayed significant antifungal properties, suggesting its utility in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
